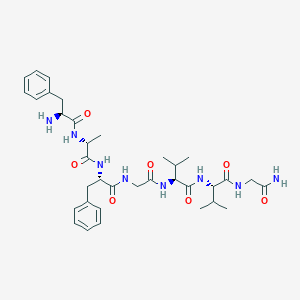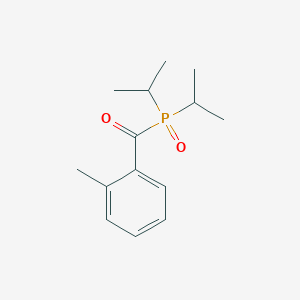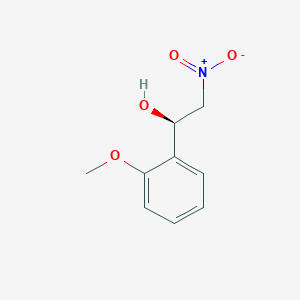![molecular formula C25H31ClN2O4S2 B12599863 (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite CAS No. 877994-41-7](/img/structure/B12599863.png)
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a methanesulfonyl group, a dihydroindenyl moiety, and a chlorophenyl-substituted cyclobutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite typically involves multi-step organic reactions. The initial step often includes the formation of the dihydroindenyl core through a cyclization reaction. Subsequent steps involve the introduction of the methanesulfonyl group and the chlorophenyl-substituted cyclobutyl group through nucleophilic substitution and coupling reactions. The final step includes the formation of the sulfuramidoite moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite
Uniqueness
The uniqueness of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite lies in its specific structural features, such as the presence of a chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs with different substituents.
Propriétés
Numéro CAS |
877994-41-7 |
|---|---|
Formule moléculaire |
C25H31ClN2O4S2 |
Poids moléculaire |
523.1 g/mol |
Nom IUPAC |
N-[(1R,2S)-2-[(R)-[[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene]amino]sulfinyl]oxy-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C25H31ClN2O4S2/c1-17(2)15-23(25(13-6-14-25)19-9-11-20(26)12-10-19)27-33(29)32-22-16-18-7-4-5-8-21(18)24(22)28-34(3,30)31/h4-5,7-12,17,22,24,28H,6,13-16H2,1-3H3/t22-,24+,33+/m0/s1 |
Clé InChI |
RZENUCBNWOTOMI-ZMHQMBRKSA-N |
SMILES isomérique |
CC(C)CC(=N[S@](=O)O[C@H]1CC2=CC=CC=C2[C@H]1NS(=O)(=O)C)C3(CCC3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)CC(=NS(=O)OC1CC2=CC=CC=C2C1NS(=O)(=O)C)C3(CCC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
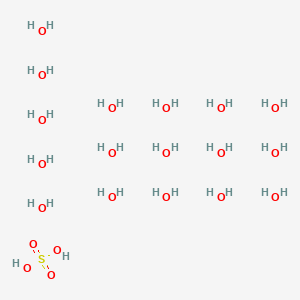
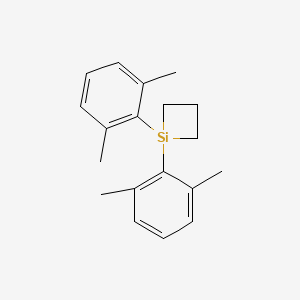
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
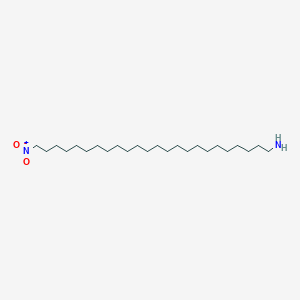
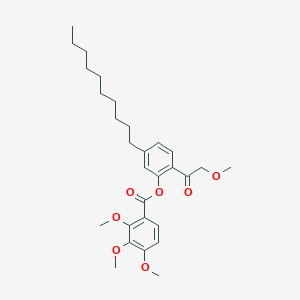
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
